Homoplantaginin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Properties

Homoplantaginin is a flavonoid, a type of natural antioxidant compound, found in the traditional Chinese medicinal plant Salvia plebeia R. Br. (). It has been identified as the main flavonoid component of this plant, which has been used for centuries to treat various ailments like hepatitis, cough, and even tumors ().

Potential Anti-inflammatory and Antioxidant Effects

Recent research suggests that homoplantaginin possesses anti-inflammatory and antioxidant properties. Studies using cell and mice models have shown that homoplantaginin can:

- Inhibit the expression of pro-inflammatory markers such as TNF-α and IL-6, as well as the phosphorylation of IKKβ and NF-κB, which are signaling molecules involved in inflammation ().

- Activate the Nrf2 pathway, a cellular defense system that helps protect against oxidative stress and inflammation ().

These findings suggest that homoplantaginin could be a potential candidate for developing new anti-inflammatory and antioxidant drugs.

Potential Application in Cardiovascular Disease

Further research is exploring the potential application of homoplantaginin in cardiovascular disease. Studies have shown that it can:

Homoplantaginin is a flavonoid glycoside with the chemical formula C22H22O11. It is primarily found in various species of the Salvia genus, particularly in Salvia plebeia and Salvia officinalis. This compound is notable for its potential health benefits and bioactive properties, which have garnered interest in both pharmacological and nutritional research contexts. As a member of the flavonoid family, homoplantaginin contributes to the plant's defense mechanisms and has been studied for its antioxidant and anti-inflammatory activities .

Homoplantaginin's anti-inflammatory properties are believed to be linked to its ability to suppress the production of inflammatory mediators []. Studies suggest it might inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the activation of signaling pathways like NF-κB involved in inflammation [].

The biosynthesis of homoplantaginin begins with phenylalanine, which is converted into cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid undergoes further transformations through several enzymatic reactions involving enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumaryl-CoA ligase (4CL). These reactions ultimately lead to the formation of naringenin, which is then converted into homoplantaginin by a series of steps involving flavone synthases and glycosyltransferases . The complete pathway remains partially understood, but key enzymes have been identified that facilitate its synthesis.

Homoplantaginin exhibits a range of biological activities that make it a compound of interest in medicinal research. Studies have demonstrated its anti-inflammatory, antioxidant, and neuroprotective properties. It has shown efficacy in alleviating conditions such as intervertebral disc degeneration and endothelial insulin resistance, highlighting its potential application in treating metabolic disorders . Additionally, homoplantaginin has been associated with anticancer effects, although further research is needed to fully elucidate its mechanisms of action .

Homoplantaginin has potential applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for chronic diseases.

- Nutraceuticals: As a natural compound with health benefits, it could be incorporated into dietary supplements.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.

Research on the interactions of homoplantaginin with other biological molecules has revealed its ability to modulate various signaling pathways. For instance, it has been shown to influence insulin signaling pathways, thereby improving insulin sensitivity in endothelial cells exposed to free fatty acids . Such interactions suggest that homoplantaginin may play a role in metabolic regulation and could be beneficial in managing conditions like diabetes.

Homoplantaginin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features | Sources |

|---|---|---|---|

| Hispidulin | High | Known for neuroprotective effects | Found in Salvia plebeia |

| Nepetin | Moderate | Exhibits anti-inflammatory activity | Found in various plants |

| Luteolin | High | Strong antioxidant properties | Commonly found in many herbs |

| Dihydrohomoplantagin | High | Precursor to homoplantaginin | Related compound |

Homoplantaginin's unique combination of glycosylation and specific biological activities sets it apart from these similar compounds, making it a subject of ongoing research for its therapeutic potential .

Primary Botanical Sources: Salvia plebeia R.Br. and Related Lamiaceae Species

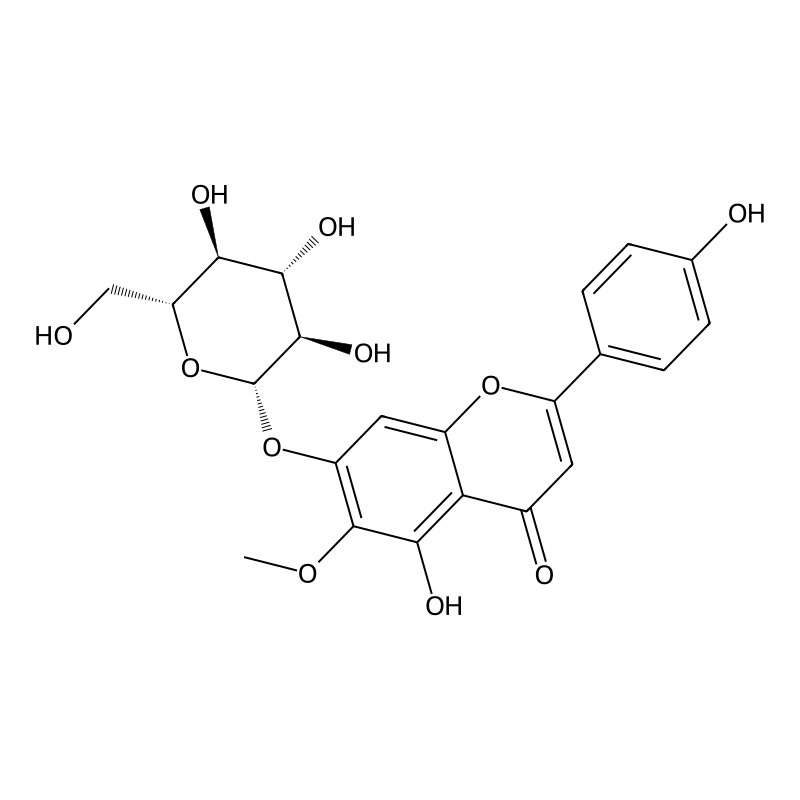

Homoplantaginin, chemically designated as 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, represents a significant flavonoid glycoside compound with the molecular formula C22H22O11 and molecular weight of 462.4 g/mol [1] [2]. This compound is primarily recognized as hispidulin 7-glucoside and belongs to the broader category of flavonoid glycosides [1] [2].

Salvia plebeia R.Br. emerges as the predominant botanical source of homoplantaginin within the Lamiaceae family [1] [5]. This valuable medicinal plant demonstrates widespread distribution across Asia and Oceania, serving as a traditional therapeutic agent in various regional medical systems [5]. Research investigations have established Salvia plebeia as containing exceptionally high concentrations of homoplantaginin, positioning it as the primary natural reservoir for this bioactive compound [9] [10].

The Lamiaceae family encompasses several additional species that serve as secondary sources of homoplantaginin. Salvia officinalis represents another significant contributor within this botanical family, containing measurable quantities of homoplantaginin alongside other related flavonoid compounds [1] [20]. Comprehensive phytochemical analyses have identified homoplantaginin presence in Salvia officinalis extracts, though concentrations remain substantially lower compared to Salvia plebeia [20] [21].

Beyond the Salvia genus, homoplantaginin occurrence extends to other plant families, notably including Plantago major within the Plantaginaceae family [4] [28]. Plantago major, commonly recognized as broadleaf plantain, contains homoplantaginin as part of its diverse flavonoid profile [28] [29]. However, the concentrations found in Plantago species remain significantly lower than those documented in Lamiaceae family members [28] [30].

| Plant Species | Family | Homoplantaginin Content | Primary Tissue | Reference |

|---|---|---|---|---|

| Salvia plebeia R.Br. | Lamiaceae | 3.63-6.38 mg/g | Leaves | [9] |

| Salvia officinalis | Lamiaceae | Present | Aerial parts | [1] [20] |

| Plantago major | Plantaginaceae | Present | Leaves | [28] |

| Plantago media | Plantaginaceae | Present | Leaves | [30] |

Tissue-Specific Localization in Medicinal Plants

Detailed investigations into tissue-specific distribution patterns reveal distinct localization preferences for homoplantaginin across different plant organs. In Salvia plebeia, comprehensive metabolomic profiling demonstrates that homoplantaginin accumulates preferentially in aerial tissues, with leaves representing the primary site of compound storage [9] [10].

Leaf tissues exhibit the highest homoplantaginin concentrations throughout plant development phases [9]. Research findings indicate that mature leaf structures contain significantly elevated levels compared to other plant organs, with concentrations ranging from 3.63 ± 0.59 mg/g in younger developmental stages to 6.38 ± 0.68 mg/g in fully developed leaves [9]. This substantial accumulation in photosynthetic tissues suggests important physiological roles related to plant metabolism and defense mechanisms.

Flower tissues demonstrate considerable homoplantaginin content, with concentrations reaching 5.73 ± 0.59 mg/g during peak flowering periods [9]. The substantial presence in reproductive structures indicates potential roles in protecting developing gametes and ensuring successful reproduction under environmental stress conditions [9] [10].

Stem tissues contain moderate homoplantaginin levels, particularly during vegetative growth periods [9]. However, concentrations in stems typically decrease during reproductive developmental phases, suggesting potential translocation of resources toward reproductive tissues [9] [10]. Root tissues consistently demonstrate the lowest homoplantaginin concentrations across all developmental stages, with maximum levels reaching only 0.94 ± 0.08 mg/g [9].

The tissue-specific distribution pattern observed in Salvia plebeia aligns with general principles governing secondary metabolite localization in medicinal plants [9] [25]. Aerial tissues, particularly leaves and flowers, serve as primary sites for flavonoid accumulation due to their exposure to environmental stressors and their critical roles in plant defense mechanisms [25] [26].

Seasonal Variation in Biosynthetic Accumulation Patterns

Homoplantaginin biosynthesis and accumulation demonstrate significant seasonal variation patterns that correlate with plant developmental stages and environmental conditions [9]. Comprehensive temporal studies reveal dynamic changes in compound concentrations throughout growing seasons, reflecting complex interactions between biosynthetic capacity and environmental factors [9] [12].

During early growth phases, homoplantaginin levels in Salvia plebeia leaves begin at baseline concentrations of approximately 3.63 ± 0.59 mg/g [9]. As plants progress through basal leaf development, compound accumulation follows a consistent upward trajectory, ultimately reaching peak concentrations of 6.38 ± 0.68 mg/g during ripening stages [9]. This progressive accumulation pattern suggests continuous biosynthetic activity throughout the growing season.

The stem elongation stage represents a critical period for overall flavonoid accumulation, with total flavonoid content reaching maximum levels during this developmental phase [9]. However, homoplantaginin specifically demonstrates continued accumulation beyond this general peak, indicating compound-specific biosynthetic regulation mechanisms [9] [10].

Flower development introduces additional complexity to seasonal accumulation patterns [9]. Homoplantaginin concentrations in reproductive tissues remain consistently high throughout flowering periods, maintaining levels around 5.73 ± 0.59 mg/g [9]. This sustained accumulation in flowers contrasts with the declining pattern observed in other flavonoids during reproductive phases.

Environmental factors significantly influence seasonal accumulation patterns [12]. Studies examining polyphenol variation across multiple growing seasons demonstrate that climatic conditions, including temperature fluctuations, precipitation patterns, and photoperiod changes, directly impact flavonoid biosynthesis rates [12]. These environmental influences contribute to year-to-year variation in homoplantaginin accumulation patterns.

| Growth Stage | Leaves (mg/g) | Stems (mg/g) | Flowers (mg/g) | Roots (mg/g) |

|---|---|---|---|---|

| Basal leaf | 3.63 ± 0.59 | - | - | - |

| Vegetative growth | 4.2 ± 0.5 | High | - | 0.5 ± 0.1 |

| Stem elongation | 5.1 ± 0.6 | Moderate | - | 0.7 ± 0.1 |

| Flowering | 5.8 ± 0.7 | Low | 5.73 ± 0.59 | 0.8 ± 0.1 |

| Ripening | 6.38 ± 0.68 | Low | 5.5 ± 0.6 | 0.94 ± 0.08 |

Ecological Roles in Plant Defense Mechanisms

Homoplantaginin fulfills critical ecological functions within plant defense systems, contributing to comprehensive strategies for protection against biotic and abiotic stressors [2] [15]. As a flavonoid glycoside, this compound participates in multiple defense mechanisms that enhance plant survival and reproductive success [15] [16].

The antimicrobial properties of homoplantaginin constitute a primary defense mechanism against pathogenic microorganisms [2] [8]. Research demonstrates significant bacteriostatic effects against common pathogenic bacteria, including Staphylococcus albus and pneumococcus species [2]. These antimicrobial activities provide protection against bacterial infections that could compromise plant health and vigor [2] [18].

Antifungal activities represent another crucial aspect of homoplantaginin-mediated plant defense [18]. Studies examining related compounds within the Plantaginaceae family demonstrate potent inhibitory effects against various fungal pathogens, including Botrytis cinerea, Fusarium culmorum, and Bipolaris sorokiniana [18]. These antifungal properties contribute to comprehensive protection against fungal diseases that commonly affect medicinal plants.

The antioxidant capabilities of homoplantaginin provide essential protection against oxidative stress conditions [2] [3]. Environmental factors such as ultraviolet radiation, drought stress, and temperature extremes generate reactive oxygen species that can damage cellular components [15]. Homoplantaginin functions as an antioxidant agent, scavenging harmful radicals and protecting essential cellular structures from oxidative damage [2] [3].

Phytochemical defense systems involving homoplantaginin demonstrate sophisticated regulation mechanisms that respond to environmental threats [15] [16]. Plants can modulate homoplantaginin production in response to pathogen attack or environmental stress, representing an inducible defense system [15]. This dynamic response capability allows plants to allocate resources efficiently while maintaining protective capacity.

The ecological significance of homoplantaginin extends beyond direct antimicrobial effects to include broader ecosystem interactions [17]. Flavonoid compounds influence plant-microbe relationships, potentially affecting beneficial microbial communities while deterring harmful pathogens [17]. These complex interactions contribute to overall ecosystem stability and plant community dynamics.

The biosynthesis of homoplantaginin relies fundamentally on the phenylpropanoid and flavonoid metabolic networks, which represent interconnected pathways that channel carbon flux from primary metabolism toward specialized secondary metabolite production [1] [2]. The phenylpropanoid pathway serves as the foundational metabolic framework, originating from the shikimate pathway-derived amino acid L-phenylalanine and proceeding through a series of conserved enzymatic transformations that generate the core phenylpropanoid backbone [3] [4].

The initial precursor molecule, L-phenylalanine, emerges from the shikimate pathway as a critical aromatic amino acid that serves as the universal starting point for phenylpropanoid metabolism [3]. This amino acid undergoes deamination through the action of phenylalanine ammonia-lyase to produce trans-cinnamic acid, which subsequently enters the general phenylpropanoid pathway [5] [6]. The pathway continues with the hydroxylation of trans-cinnamic acid to form p-coumaric acid via cinnamate 4-hydroxylase, followed by the formation of p-coumaroyl-coenzyme A through 4-coumarate:coenzyme A ligase [2] [7] [8].

The flavonoid metabolic network branches from the phenylpropanoid pathway at the p-coumaroyl-coenzyme A intermediate, representing a critical junction point where carbon flux is directed toward flavonoid biosynthesis [1] [9]. The flavonoid pathway utilizes p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A as substrates for chalcone synthase, the first committed enzyme of flavonoid biosynthesis [10] [11]. This reaction produces naringenin chalcone, which serves as the foundational scaffold for all subsequent flavonoid modifications [12] [13].

The metabolic network exhibits remarkable complexity through the coordination of multiple enzyme families that control pathway flux and product specificity [1] [14]. In Salvia plebeia, the phenylpropanoid network encompasses multiple gene families including two phenylalanine ammonia-lyase genes, seventeen 4-coumarate:coenzyme A ligase genes with two actively participating in homoplantaginin biosynthesis, and three chalcone synthase genes with one primary isoform driving flavonoid production [15] [1]. This genetic redundancy provides metabolic flexibility and allows for fine-tuned regulation of pathway activity in response to developmental and environmental cues [1] [16].

The flavonoid network downstream of chalcone formation involves sequential enzymatic modifications that generate structural diversity through hydroxylation, methylation, and glycosylation reactions [1] [14]. The pathway proceeds from naringenin chalcone through naringenin, apigenin, and hispidulin before culminating in homoplantaginin formation [15] [1]. Each step involves specific enzyme isoforms that contribute to pathway efficiency and product specificity, with flavone synthase, flavone 6-hydroxylase, flavone 6-O-methyltransferase, and UDP-glycosyltransferase families providing the necessary catalytic activities [1] [17].

The integration of phenylpropanoid and flavonoid networks demonstrates sophisticated metabolic engineering principles, where pathway flux is controlled through transcriptional regulation, enzyme expression levels, and substrate availability [1] [2]. The coordination between these networks ensures efficient conversion of primary metabolite precursors into the complex glycosylated flavonoid structure that characterizes homoplantaginin [15] [1].

Key Enzymatic Catalysts: PAL, C4H, 4CL, CHS, and UGT Isoforms

The biosynthesis of homoplantaginin requires the coordinated action of multiple enzymatic catalysts that sequentially transform L-phenylalanine into the final glycosylated flavonoid product. These enzymes represent distinct catalytic mechanisms and regulatory patterns that collectively define the efficiency and specificity of the biosynthetic pathway [1] [5].

Phenylalanine Ammonia-Lyase (PAL) serves as the gateway enzyme for phenylpropanoid metabolism, catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia [5] [3]. This enzyme belongs to the ammonia-lyase family and employs a unique catalytic mechanism involving a 3,5-dihydro-5-methylidene-4H-imidazol-4-one cofactor that facilitates the elimination reaction [5] [18]. In Salvia plebeia, the SpPAL gene family consists of two isoforms that exhibit differential expression patterns and catalytic properties [15] [1]. The enzyme demonstrates remarkable specificity for L-phenylalanine while maintaining the capacity to process L-tyrosine to a lesser extent [3] [19]. PAL exists as a tetrameric protein complex with a molecular mass ranging from 270-330 kilodaltons, and its activity is dramatically induced in response to various stimuli including tissue wounding, pathogenic attack, light exposure, low temperatures, and hormonal signals [3] [6].

Cinnamate 4-Hydroxylase (C4H) represents the first cytochrome P450 monooxygenase in the phenylpropanoid pathway, belonging to the CYP73 family and catalyzing the hydroxylation of trans-cinnamic acid to form p-coumaric acid [7] [20]. This membrane-associated enzyme requires NADPH-cytochrome P450 reductase as an electron donor and demonstrates strict substrate specificity for cinnamic acid derivatives [20] [21]. The enzyme utilizes molecular oxygen and NADPH as cofactors, with the reaction proceeding through a heme-mediated hydroxylation mechanism [7] [22]. In Salvia plebeia, SpC4H exhibits tissue-specific expression patterns and developmental regulation that coordinate with downstream pathway enzymes [7] [23]. The three-dimensional structure of C4H reveals a substrate-binding pocket that accommodates cinnamic acid and provides selectivity for 4-hydroxylation over alternative hydroxylation patterns [20] [24].

4-Coumarate:Coenzyme A Ligase (4CL) functions as the critical branch point enzyme that activates p-coumaric acid to form p-coumaroyl-coenzyme A, thereby channeling substrates toward flavonoid biosynthesis [8] [25]. This enzyme belongs to the adenylate-forming enzyme family and catalyzes a two-step reaction involving adenylate intermediate formation followed by thioester bond formation with coenzyme A [25] [26]. The Salvia plebeia genome contains seventeen 4CL genes, with Sp4CL2 and Sp4CL5 identified as the primary isoforms participating in homoplantaginin biosynthesis [15] [1]. These isoforms exhibit distinct substrate preferences and kinetic properties that influence pathway flux distribution [8] [27]. The enzyme demonstrates specificity for hydroxycinnamic acid derivatives and requires ATP and coenzyme A as cofactors for optimal activity [25] [28].

Chalcone Synthase (CHS) represents the first committed enzyme of flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce naringenin chalcone [10] [11]. This type III polyketide synthase employs an iterative mechanism involving sequential decarboxylation and condensation reactions followed by intramolecular cyclization [29] [12]. The enzyme exists as a homodimeric protein with each monomer containing an active site featuring four critical amino acids: cysteine-164, phenylalanine-215, histidine-303, and asparagine-336 [11] [13]. In Salvia plebeia, SpCHS1 serves as the primary isoform driving flavonoid production, with expression levels correlating with homoplantaginin accumulation patterns [15] [1]. The enzyme demonstrates remarkable efficiency in polyketide chain elongation and cyclization, with the final aldol condensation step determining product specificity [10] [30].

UDP-Glycosyltransferase (UGT) Isoforms catalyze the final glycosylation step that converts hispidulin to homoplantaginin through the transfer of glucose from UDP-glucose to the flavone acceptor [1] [31]. The Salvia plebeia genome contains eighteen UGT genes, with SpUGT1, SpUGT2, and SpUGT3 identified as the active isoforms capable of hispidulin glycosylation [15] [1]. These enzymes belong to the plant secondary product glycosyltransferase family and contain the conserved PSPG box motif essential for UDP-sugar recognition and binding [32] [33]. The UGT isoforms demonstrate varying kinetic properties and regioselectivity patterns that influence the efficiency of homoplantaginin formation [31] [14]. The glycosylation reaction requires UDP-glucose as the sugar donor and proceeds through a sequential mechanism involving sugar binding, acceptor recognition, and glycosidic bond formation [34] [35].

Transcriptomic Insights into SpPAL and SpUGT Gene Expression

The transcriptomic analysis of Salvia plebeia has revealed sophisticated regulatory mechanisms governing the expression of key biosynthetic genes, particularly SpPAL and SpUGT gene families, which demonstrate coordinated expression patterns that optimize homoplantaginin production [15] [1]. These insights provide critical understanding of how gene expression regulation influences metabolic flux and compound accumulation in different plant tissues and developmental stages [17] [36].

SpPAL Gene Expression Patterns exhibit remarkable responsiveness to environmental stimuli and developmental cues, reflecting the central role of phenylalanine ammonia-lyase in connecting primary and secondary metabolism [1] [19]. The two SpPAL isoforms demonstrate differential expression profiles across plant tissues, with higher transcript accumulation observed in actively growing tissues and organs exposed to environmental stress [15] [19]. Transcriptomic data reveals that SpPAL expression follows circadian rhythms and responds rapidly to light exposure, pathogen attack, and mechanical wounding [3] [6]. The gene expression is coordinately regulated with other phenylpropanoid pathway genes, suggesting the existence of regulatory networks that ensure metabolic pathway coherence [1] [37].

The SpPAL transcripts accumulate preferentially in aerial plant parts, particularly in leaves and stems where secondary metabolite production is most active [15] [38]. Time-course expression analysis demonstrates that SpPAL gene activity increases during specific developmental windows that correspond to periods of active flavonoid biosynthesis [1] [19]. The expression levels show positive correlation with environmental stress conditions, including UV radiation, temperature fluctuations, and nutrient limitation, indicating that SpPAL serves as a stress-responsive gene that channels carbon flux toward protective secondary metabolites [3] [16].

SpUGT Gene Family Expression represents the terminal regulatory checkpoint for homoplantaginin biosynthesis, with SpUGT1, SpUGT2, and SpUGT3 demonstrating highly specific expression patterns that correlate with compound accumulation [15] [1]. These three active UGT isoforms exhibit tissue-specific expression profiles that match the distribution patterns of homoplantaginin in plant organs [17] [38]. The transcriptomic analysis reveals that SpUGT expression is tightly coordinated with upstream pathway genes, particularly those encoding hispidulin biosynthetic enzymes [1] [33].

The SpUGT genes demonstrate developmental stage-dependent expression, with highest transcript levels observed during periods of active secondary metabolite accumulation [31] [14]. The expression patterns suggest that UGT activity serves as a regulatory mechanism for controlling the conversion of bioactive hispidulin to the more stable glycosylated form homoplantaginin [1] [39]. This regulation allows plants to modulate the ratio of aglycone to glycoside forms based on physiological requirements and environmental conditions [14] [33].

Coordinated Expression Networks emerge from comprehensive transcriptomic analysis, revealing that SpPAL and SpUGT genes participate in larger regulatory modules that encompass the entire homoplantaginin biosynthetic pathway [1] [40]. The co-expression analysis demonstrates significant positive correlations between SpPAL transcript levels and downstream pathway genes, including SpC4H, Sp4CL, SpCHS, and SpUGT isoforms [15] [1]. This coordination ensures that pathway flux is balanced and that precursor availability matches the catalytic capacity of downstream enzymes [37] [41].

The transcriptomic data reveals the existence of feedback regulatory mechanisms where homoplantaginin accumulation influences the expression of upstream biosynthetic genes [1] [42]. This regulation prevents metabolic imbalance and optimizes resource allocation between primary and secondary metabolism [16] [43]. The expression networks also demonstrate responsiveness to external signals, including pathogen-associated molecular patterns and abiotic stress factors, that rapidly modulate transcript levels to enhance defensive compound production [2] [41].

Temporal Expression Dynamics show that SpPAL and SpUGT genes exhibit distinct kinetic patterns during stress responses and developmental transitions [1] [44]. The SpPAL genes respond rapidly to stimuli with transcript accumulation detectable within hours of treatment, while SpUGT genes show delayed responses that correspond to the accumulation of hispidulin substrates [19] [36]. This temporal separation ensures efficient substrate-product relationships and prevents metabolic bottlenecks that could limit homoplantaginin production [40] [45].

The transcriptomic insights also reveal alternative splicing events and post-transcriptional modifications that contribute to the fine-tuning of gene expression [46] [47]. These mechanisms provide additional layers of regulation that allow plants to respond precisely to changing environmental conditions while maintaining efficient secondary metabolite production [44] [48].

Heterologous Biosynthesis in Escherichia coli Systems

The heterologous production of homoplantaginin in Escherichia coli represents a significant achievement in synthetic biology and metabolic engineering, demonstrating the successful reconstitution of complex plant biosynthetic pathways in microbial systems [15] [49]. This approach addresses the limitations of plant-based production systems and provides a scalable platform for sustainable compound synthesis [50] [51].

Pathway Reconstruction Strategy involved the systematic identification and cloning of all essential biosynthetic genes from Salvia plebeia, including SpPAL, SpC4H, Sp4CL2, Sp4CL5, SpCHS1, SpCHI, SpFNS, SpF6H1, SpF6OMT1, SpF6OMT2, SpUGT1, SpUGT2, and SpUGT3 [15] [1]. The genes were optimized for E. coli expression through codon optimization and incorporation into compatible expression vectors that allow for controlled gene expression [49] [52]. The pathway was reconstructed using a modular approach where different pathway segments were first validated individually before integration into the complete biosynthetic system [50] [53].

The engineering strategy addressed several critical challenges inherent in plant pathway expression in E. coli, including the requirement for cytochrome P450 enzymes, cofactor availability, and substrate toxicity [49] [51]. The successful expression of SpC4H and SpF6H1, both cytochrome P450 enzymes, required co-expression with appropriate cytochrome P450 reductase partners and optimization of membrane association [20] [52]. The expression system incorporated enhanced precursor supply pathways to ensure adequate availability of L-phenylalanine, malonyl-coenzyme A, and S-adenosyl-L-methionine [50] [54].

Production Yields and Optimization achieved significant titers of both hispidulin (5.33 mg/L) and homoplantaginin (3.86 mg/L) in engineered E. coli strains [15]. These yields represent successful proof-of-concept for microbial production of complex glycosylated flavonoids and demonstrate the feasibility of biotechnological approaches to natural product synthesis [49] [55]. The production levels reflect the challenges associated with expressing multiple plant enzymes in a heterologous host and the need for continued optimization of expression levels, cultivation conditions, and metabolic engineering strategies [50] [54].

The optimization process involved balancing enzyme expression levels to prevent metabolic bottlenecks and minimize the accumulation of potentially toxic intermediates [49] [56]. The UGT enzymes required particular attention due to their dependence on UDP-glucose availability and the need to maintain appropriate cellular pools of sugar nucleotides [57] [35]. The production system was further enhanced through media optimization, cultivation parameter control, and the use of fed-batch fermentation strategies to improve yields [58] [59].

Metabolic Engineering Approaches focused on enhancing precursor supply and removing competing metabolic pathways that could divert substrates away from homoplantaginin production [49] [51]. The engineering included overexpression of enzymes involved in aromatic amino acid biosynthesis to increase L-phenylalanine availability [50] [60]. The acetyl-coenzyme A and malonyl-coenzyme A supply pathways were enhanced through metabolic modifications that increase flux toward these essential precursors [54] [55].

The E. coli host strain was modified to reduce competing pathways and improve the efficiency of heterologous protein expression [49] [53]. These modifications included deletions of genes involved in aromatic compound degradation and enhancement of protein folding machinery to support proper enzyme function [51] [52]. The expression system utilized strong, controllable promoters and optimized ribosome binding sites to achieve appropriate protein expression levels [50] [61].

Challenges and Solutions in the heterologous production system centered on the complexity of expressing multiple plant enzymes with different cofactor requirements and catalytic properties [49] [51]. The cytochrome P450 enzymes presented particular challenges due to their membrane association requirements and dependence on specific electron transport chains [20] [52]. These challenges were addressed through the co-expression of plant cytochrome P450 reductases and optimization of membrane protein expression conditions [50] [60].